2,4-Dimethoxy-6-fluorobenzenesulfonylchloride
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Overview
Description
2,4-Dimethoxy-6-fluorobenzenesulfonylchloride is an organic compound with the molecular formula C8H8ClFO4S. It is a derivative of benzenesulfonyl chloride, featuring two methoxy groups and a fluorine atom attached to the benzene ring. This compound is utilized in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-6-fluorobenzenesulfonylchloride typically involves the sulfonylation of 2,4-dimethoxy-6-fluorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as the sulfonylating agents. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent quality and yield of the product. The purification process typically involves recrystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-fluorobenzenesulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form sulfinates or thiols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents to prevent hydrolysis.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonylureas: Formed by the reaction with ureas.
Sulfinates and Thiols: Formed by reduction reactions.
Scientific Research Applications
2,4-Dimethoxy-6-fluorobenzenesulfonylchloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Material Science: It is used in the synthesis of functional materials, including polymers and dyes.
Biological Research: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-fluorobenzenesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate linkages. These linkages can modify the activity of biological molecules or alter the properties of materials.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-fluorobenzenesulfonylchloride: Similar structure but with different positions of the methoxy and fluorine groups.
2-Fluorobenzenesulfonyl chloride: Lacks the methoxy groups, making it less reactive in certain reactions.
4-Fluorobenzenesulfonyl chloride: Similar to 2-Fluorobenzenesulfonyl chloride but with the fluorine in a different position.
Uniqueness
2,4-Dimethoxy-6-fluorobenzenesulfonylchloride is unique due to the presence of both methoxy and fluorine groups, which enhance its reactivity and make it suitable for specific synthetic applications. The combination of these functional groups allows for selective reactions and the formation of diverse products.
Properties
Molecular Formula |
C8H8ClFO4S |
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Molecular Weight |
254.66 g/mol |
IUPAC Name |
2-fluoro-4,6-dimethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO4S/c1-13-5-3-6(10)8(15(9,11)12)7(4-5)14-2/h3-4H,1-2H3 |
InChI Key |
CJJOGTOPXQBUDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
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